Cas no 16891-79-5 (4-(methylamino)benzene-1-sulfonamide)

4-(Methylamino)benzene-1-sulfonamide is a sulfonamide derivative characterized by its methylamino substituent at the para position relative to the sulfonamide group. This compound exhibits notable chemical reactivity due to the presence of both sulfonamide and aromatic amine functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural features contribute to potential biological activity, particularly in antimicrobial and enzyme inhibition contexts. The compound's stability and solubility properties enhance its utility in research and industrial processes. Careful handling is advised due to its reactive nature, and proper storage conditions should be maintained to preserve its integrity.
4-(methylamino)benzene-1-sulfonamide structure
16891-79-5 structure
Product Name:4-(methylamino)benzene-1-sulfonamide
CAS No:16891-79-5
MF:C7H10N2O2S
MW:186.231500148773
MDL:MFCD11207384
CID:98574
PubChem ID:14612854
Update Time:2025-09-27

4-(methylamino)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-(methylamino)-
    • 4-(METHYLAMINO)BENZENE-1-SULFONAMIDE
    • 4-(methylamino)benzenesulfonamide
    • Benzenesulfonamide, 4-(methylamino)- (9CI)
    • 4-homo-sulfanilamide
    • 4-Methylamino-benzenesulfonamide
    • 4-Methylaminobenzolsulfonamid
    • AC1Q40XN
    • AGN-PC-001YTX
    • CHEBI:393200
    • CHEMBL174847
    • CTK4D3153
    • N4-Methyl-sulfanilamid
    • N-methyl-sulfanilic acid amide
    • N-Methyl-sulfanilsaeure-amid
    • p-methylaminobenzenesulfonamide
    • SureCN3521509
    • SCHEMBL3521509
    • EN300-58198
    • FJVAYUUWTJKKNC-UHFFFAOYSA-N
    • Benzenesulfonamide, 4-(methylamino)-
    • AB00999430-01
    • 16891-79-5
    • MFCD11207384
    • BS-50984
    • p-methylaminobenzene sulphonamide
    • CS-0198976
    • BDBM50160668
    • PD182271
    • FT-0749810
    • AT23136
    • DTXSID40562172
    • DA-09438
    • 4-(methylamino)benzene-1-sulfonamide
    • MDL: MFCD11207384
    • Inchi: 1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
    • InChI Key: FJVAYUUWTJKKNC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC)(N)(=O)=O

Computed Properties

  • Exact Mass: 186.0464
  • Monoisotopic Mass: 186.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Density: 1.2900 (rough estimate)
  • Refractive Index: 1.5400 (estimate)
  • PSA: 72.19

4-(methylamino)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-(methylamino)benzene-1-sulfonamide

Comprehensive Overview of 4-(Methylamino)benzene-1-sulfonamide (CAS No. 16891-79-5): Properties, Applications, and Industry Insights

4-(Methylamino)benzene-1-sulfonamide (CAS No. 16891-79-5) is a specialized organic compound belonging to the sulfonamide class, which has garnered significant attention in pharmaceutical and chemical research. This compound, also referred to as N-methyl-4-aminobenzenesulfonamide, features a methylamino group attached to a benzene sulfonamide backbone, making it a versatile intermediate in synthetic chemistry. Its molecular formula, C7H10N2O2S, and unique structural properties enable diverse applications, from drug development to material science.

The growing interest in sulfonamide derivatives like 4-(Methylamino)benzene-1-sulfonamide stems from their role in designing enzyme inhibitors and antimicrobial agents. Researchers frequently explore its potential in addressing antibiotic resistance, a pressing global health challenge. Recent studies highlight its utility in modulating carbonic anhydrase activity, a mechanism relevant to treating glaucoma and cancer. These applications align with trending searches such as "sulfonamide-based therapeutics" and "innovative drug intermediates," reflecting its relevance in modern science.

From a technical perspective, CAS No. 16891-79-5 exhibits a crystalline solid form under standard conditions, with a melting point range of 160–165°C. Its solubility profile—moderate in polar solvents like ethanol but limited in water—makes it suitable for controlled reactions. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a critical factor for pharmaceutical-grade applications. Industry professionals often search for "synthesis optimization for sulfonamides" or "purification methods for 4-(methylamino)benzene-1-sulfonamide," underscoring the demand for precise manufacturing protocols.

Beyond pharmaceuticals, 4-(Methylamino)benzene-1-sulfonamide finds niche uses in agrochemical formulations and dye synthesis. Its ability to act as a ligand or chelating agent has spurred investigations into catalytic systems and polymer stabilizers. Environmental scientists also explore its biodegradability, responding to queries like "eco-friendly sulfonamide alternatives." Such multidisciplinary relevance ensures its prominence in both academic and industrial discussions.

Regulatory compliance and safety remain paramount when handling CAS No. 16891-79-5. While not classified as hazardous, standard laboratory precautions—such as using personal protective equipment (PPE)—are recommended. The compound's Safety Data Sheet (SDS) provides detailed guidelines, addressing common concerns like "storage conditions for sulfonamides" and "handling sensitive intermediates."

In conclusion, 4-(Methylamino)benzene-1-sulfonamide exemplifies the intersection of innovation and practicality in chemical research. Its structural adaptability and broad applicability position it as a key player in advancing life sciences and industrial chemistry. As interest in tailored sulfonamide derivatives grows, this compound will likely remain a focal point for breakthroughs in therapeutics and beyond.

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